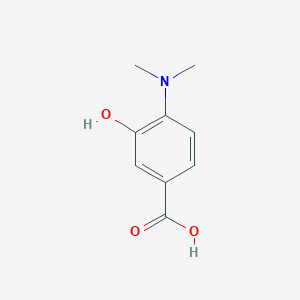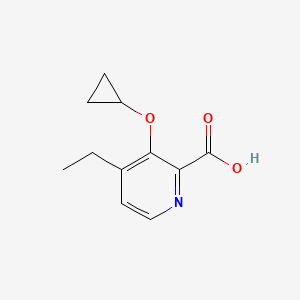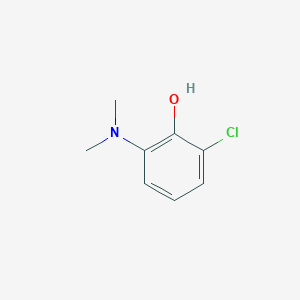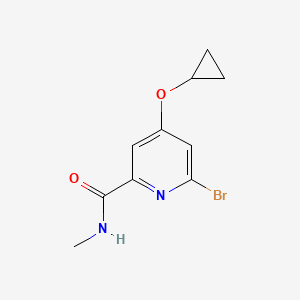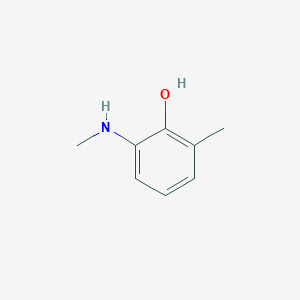
2-Methyl-6-(methylamino)phenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
. It is a derivative of phenol, where the hydroxyl group is substituted at the ortho position with a methylamino group. This compound is known for its applications in various fields, including chemistry, biology, and medicine.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
2-Methyl-6-(methylamino)phenol can be synthesized through several methods. One common method involves the nucleophilic aromatic substitution of 2-chloromethylphenol with methylamine . The reaction typically requires a solvent such as ethanol and is carried out under reflux conditions.
Industrial Production Methods
In industrial settings, the production of this compound often involves the catalytic hydrogenation of 2-nitro-6-methylphenol followed by methylation of the resulting amine . This method is efficient and scalable, making it suitable for large-scale production.
Análisis De Reacciones Químicas
Types of Reactions
2-Methyl-6-(methylamino)phenol undergoes various chemical reactions, including:
Reduction: Reduction of the compound can yield hydroquinones, which are important intermediates in organic synthesis.
Substitution: Electrophilic aromatic substitution reactions can occur at the ortho and para positions relative to the hydroxyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, nitrating agents, sulfonating agents.
Major Products Formed
Oxidation: Quinones.
Reduction: Hydroquinones.
Substitution: Halogenated, nitrated, or sulfonated derivatives.
Aplicaciones Científicas De Investigación
2-Methyl-6-(methylamino)phenol has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of dyes, pigments, and pharmaceuticals.
Biology: Acts as a quorum sensing inhibitor in bacterial cultures, particularly in Staphylococcus aureus.
Medicine: Investigated for its potential antimicrobial properties and its ability to inhibit biofilm formation.
Industry: Utilized in the production of hair dyes and other cosmetic products.
Mecanismo De Acción
The mechanism of action of 2-Methyl-6-(methylamino)phenol involves its interaction with molecular targets such as the quorum regulator SarA in Staphylococcus aureus . By inhibiting SarA, the compound down-regulates the expression of virulence genes and reduces biofilm formation . This makes it a promising candidate for developing new antimicrobial agents.
Comparación Con Compuestos Similares
Similar Compounds
2-Aminophenol: Lacks the methyl group on the amino group, making it less hydrophobic.
3-(Dimethylamino)phenol: Contains a dimethylamino group instead of a methylamino group, altering its reactivity and solubility.
2-Amino-5-chlorophenol: Substituted with a chlorine atom, which affects its electronic properties and reactivity.
Uniqueness
2-Methyl-6-(methylamino)phenol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to inhibit quorum sensing and biofilm formation in bacteria sets it apart from other similar compounds .
Propiedades
Fórmula molecular |
C8H11NO |
|---|---|
Peso molecular |
137.18 g/mol |
Nombre IUPAC |
2-methyl-6-(methylamino)phenol |
InChI |
InChI=1S/C8H11NO/c1-6-4-3-5-7(9-2)8(6)10/h3-5,9-10H,1-2H3 |
Clave InChI |
ZWZUYJGBGVABBN-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(=CC=C1)NC)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



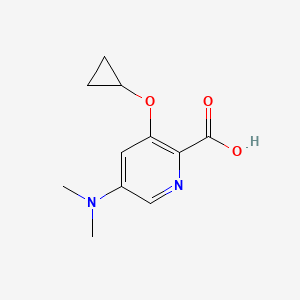
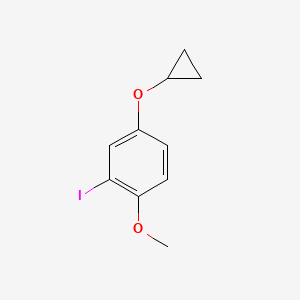

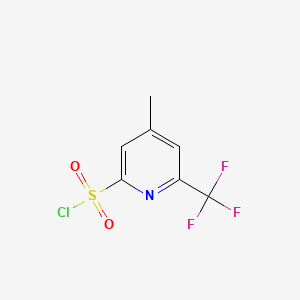

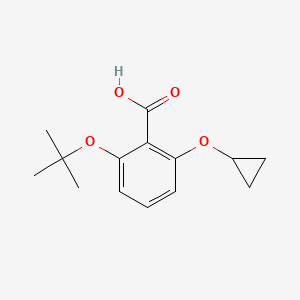
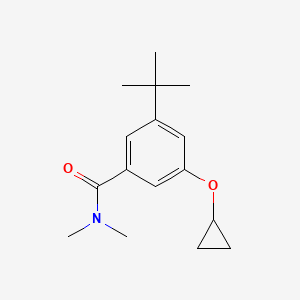
![[5-Chloro-6-(trifluoromethyl)pyridin-2-YL]methylamine](/img/structure/B14837568.png)
